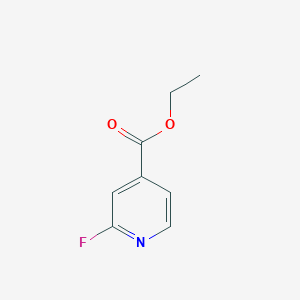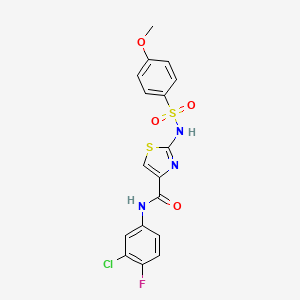
N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide, also known as CFMTI, is a synthetic compound with a thiazole-4-carboxamide core. It has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer and inflammation.
Aplicaciones Científicas De Investigación
Antiproliferative Activities
Research has shown that compounds related to N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide possess antiproliferative activities against cancer cell lines. For instance, studies involving pyrazole-sulfonamide derivatives have demonstrated cell selective effects against rat brain tumor cells (C6), with some compounds exhibiting broad-spectrum antitumor activity comparable to commonly used anticancer drugs like 5-fluorouracil and cisplatin (Mert et al., 2014). These findings suggest potential applications in developing novel anticancer therapies.
Antimicrobial Activities
Another area of application is in the development of antimicrobial agents. Highly functionalised novel β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes have been synthesized and shown significant activities against bacterial and fungal strains (Babu et al., 2012). This indicates the potential of such compounds in addressing antibiotic resistance and developing new antimicrobial treatments.
Enzyme Inhibition for Therapeutic Applications
Compounds structurally related to this compound have been explored for their ability to inhibit specific enzymes. For instance, inhibitors of the carbonic anhydrase enzyme, which is associated with various physiological and pathological processes, have been developed for potential use in treating conditions such as glaucoma, epilepsy, and cancer (Ilies et al., 2003). The specificity and potency of these inhibitors offer a promising avenue for targeted therapeutic interventions.
Propiedades
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O4S2/c1-26-11-3-5-12(6-4-11)28(24,25)22-17-21-15(9-27-17)16(23)20-10-2-7-14(19)13(18)8-10/h2-9H,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAZVKMNRWQQSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
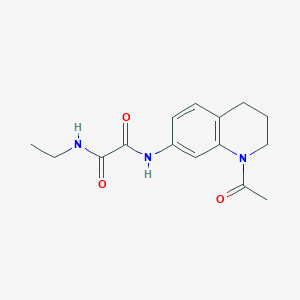
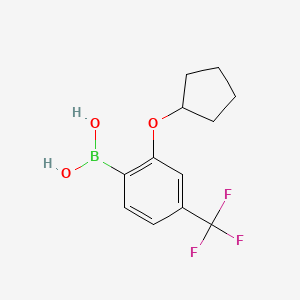
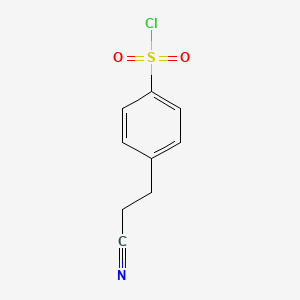
![3-[(4-Methylphenyl)methyl]azetidine hydrochloride](/img/structure/B2858206.png)
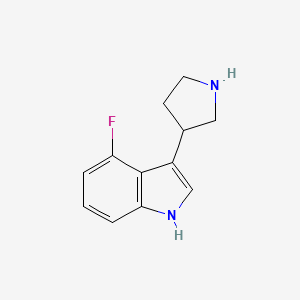
![2-[(2-Hydroxycyclopentyl)amino]phenol](/img/structure/B2858209.png)
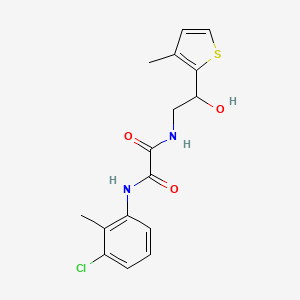
![2-{[(4-Pyridinylmethyl)amino]carbonyl}cyclopropanecarboxylic acid](/img/structure/B2858213.png)
![[2-(4-Methoxycarbonylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2858214.png)
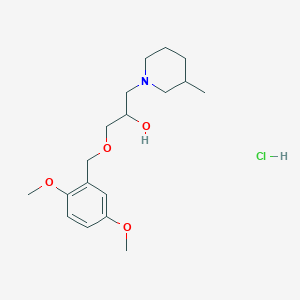
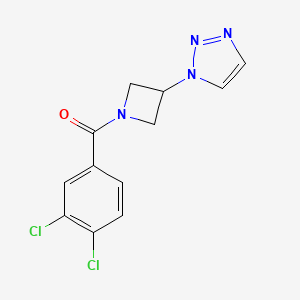
![(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)(3-((benzyloxy)methyl)piperidin-1-yl)methanone](/img/structure/B2858218.png)
![N-(2-fluorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2858223.png)
